Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

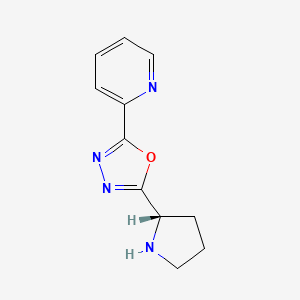

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III): is a complex organometallic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). The compound is known for its unique photophysical properties, making it a valuable dopant in OLED materials .

Mechanism of Action

Target of Action

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is a complex compound that primarily targets the photoluminescence properties of materials . It is used as a dopant in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs) .

Mode of Action

The compound has one 2,2,6,6-tetramethylheptane-3,5-dionate with two bulky tert-butyl groups and two phenylisoquinoline ligands coordinated to the iridium core . This structure allows the compound to interact with its targets, influencing their photoluminescent properties. The compound is known to emit deep red light when excited .

Biochemical Pathways

The compound’s interaction with its targets can affect the optical properties of the material it is incorporated into. In OLEDs, for example, the compound can influence the color and intensity of the light emitted .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its stability and behavior in different environments. .

Result of Action

The result of the compound’s action is the emission of deep red light when incorporated into OLEDs . This makes it valuable in the production of displays and lighting systems.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds. For example, its high thermal stability allows it to maintain its structure and function at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) typically involves a coordination reaction where iridium is coordinated with phenylisoquinoline and 2,2,6,6-tetramethylheptane-3,5-dionate ligands. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production of this compound involves bulk synthesis techniques, ensuring high purity and yield. The process includes the use of high-purity reagents and controlled reaction environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.

Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s electronic structure.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or hydrides are used.

Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield lower oxidation state iridium complexes .

Scientific Research Applications

Chemistry: In chemistry, Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is used as a dopant in OLED materials, enhancing the efficiency and stability of these devices .

Biology and Medicine:

Industry: In the industry, this compound is utilized in the production of high-efficiency OLED displays and lighting systems, contributing to advancements in display technology and energy-efficient lighting .

Comparison with Similar Compounds

- Bis(2-phenylquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)

- Tris(2-phenylpyridine)iridium(III)

Comparison: Compared to similar compounds, Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) offers unique advantages in terms of its photophysical properties and stability. Its bulky ligands provide steric protection, reducing the likelihood of triplet-triplet annihilation and enhancing device efficiency .

Properties

CAS No. |

1202867-58-0 |

|---|---|

Molecular Formula |

C41H39IrN2O2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B1181240.png)

![3-{3-[(2-Methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B1181246.png)

![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)

![2-[3-(2-Methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181249.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)

![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)

![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)